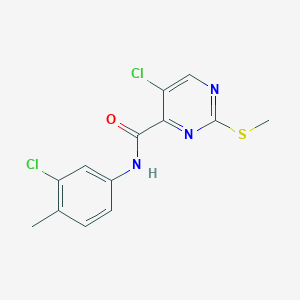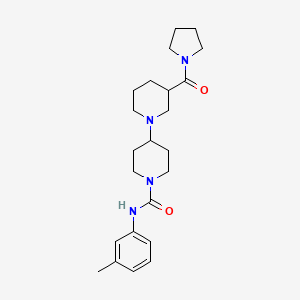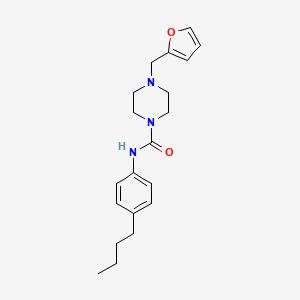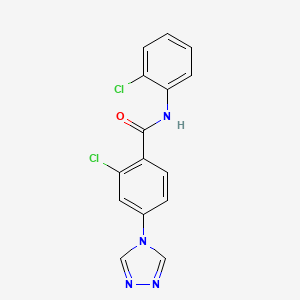![molecular formula C19H21N3O3 B5324384 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine, also known as DMPI, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DMPI is a pyridine-based compound that contains an imidazole ring and two methoxy groups attached to a phenyl ring.
科学的研究の応用
3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine has been studied extensively for its potential applications in various fields of research. In medicine, this compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can reduce the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. This compound has been shown to have broad-spectrum activity against a variety of pests and weeds and may be a useful alternative to traditional chemical pesticides.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. This compound can be used to create polymers and other materials with unique properties, such as high thermal stability and electrical conductivity.
作用機序
The mechanism of action of 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This compound may also inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects and may help to prevent the death of neurons in the brain.
実験室実験の利点と制限
One advantage of using 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine in lab experiments is its broad-spectrum activity against a variety of pests and weeds. This compound may be a useful alternative to traditional chemical pesticides, which can have negative environmental impacts. Another advantage of this compound is its potential use as a building block for the synthesis of new materials with unique properties.
One limitation of using this compound in lab experiments is its complex synthesis method, which requires specific reagents and conditions to achieve high yields and purity. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
将来の方向性
There are many potential future directions for research on 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Future studies may also focus on the development of new materials using this compound as a building block.
合成法
The synthesis of 3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine involves a multi-step process that begins with the reaction of 2,3-dimethoxybenzaldehyde with 2-bromoethylamine hydrobromide to form 2-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethylamino}ethanol. This intermediate product is then reacted with 2-chloro-3-pyridinecarboxaldehyde to form this compound. The synthesis of this compound is a relatively complex process that requires specific reagents and conditions to achieve high yields and purity.
特性
IUPAC Name |
3-[1-[2-(2,3-dimethoxyphenyl)imidazol-1-yl]propan-2-yloxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(25-15-6-5-9-20-12-15)13-22-11-10-21-19(22)16-7-4-8-17(23-2)18(16)24-3/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXXAPPLRIDGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1C2=C(C(=CC=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)

![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)

![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)



![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)